molecular formula C9H11N5O B12219074 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine

Cat. No.: B12219074
M. Wt: 205.22 g/mol
InChI Key: USFCUFBYOSBMMV-UHFFFAOYSA-N
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Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine is a heterocyclic compound that features both an oxadiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine typically involves the reaction of 3-ethyl-1,2,4-oxadiazole with 2-hydrazinylpyridine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The hydrazinyl group may form hydrogen bonds with biological molecules, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine is unique due to the presence of both an oxadiazole and a pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C9H11N5O/c1-2-7-12-9(15-14-7)6-3-4-11-8(5-6)13-10/h3-5H,2,10H2,1H3,(H,11,13)

InChI Key

USFCUFBYOSBMMV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)NN

Origin of Product

United States

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